Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate
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Overview
Description
Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate is a complex organic compound that features a unique combination of furan, oxazole, and phosphonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate typically involves multi-step organic reactions. One common method includes the reaction of furan-2-carbaldehyde with an amine to form a Schiff base, which is then cyclized with a suitable reagent to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furanones, while reduction of the oxazole ring yields amines .
Scientific Research Applications
Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or by interacting with key residues involved in the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate: shares similarities with other phosphonate-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H17N2O5P |
---|---|
Molecular Weight |
348.29 g/mol |
IUPAC Name |
4-dimethoxyphosphoryl-N-(furan-2-ylmethyl)-2-phenyl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C16H17N2O5P/c1-20-24(19,21-2)16-15(17-11-13-9-6-10-22-13)23-14(18-16)12-7-4-3-5-8-12/h3-10,17H,11H2,1-2H3 |
InChI Key |
QSFUVIIHRIIDHV-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=C(OC(=N1)C2=CC=CC=C2)NCC3=CC=CO3)OC |
Origin of Product |
United States |
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